molecular formula C23H20ClN3O4 B277999 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide

Cat. No. B277999
M. Wt: 437.9 g/mol
InChI Key: WKJWTSXOEVHVKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential use in scientific research.

Mechanism of Action

The exact mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide A is not fully understood, but it is believed to act on various signaling pathways in cells. In cancer cells, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide A has been shown to inhibit the activity of the protein HSP90, which is involved in the folding and stabilization of many proteins that are important for cancer cell growth and survival. In neurodegenerative disease research, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide A has been shown to inhibit the activity of the protein NF-kB, which is involved in the regulation of inflammation and oxidative stress. In metabolic disorder research, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide A has been shown to activate the protein AMPK, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide A has been shown to have a variety of biochemical and physiological effects in cells and animals. In cancer cells, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide A has been shown to induce apoptosis, inhibit cell growth and migration, and inhibit the formation of blood vessels that supply nutrients to tumors. In neurodegenerative disease research, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide A has been shown to reduce inflammation and oxidative stress, improve cognitive function, and protect against neuronal damage. In metabolic disorder research, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide A has been shown to improve glucose tolerance and insulin sensitivity, reduce inflammation, and reduce the accumulation of fat in the liver.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide A in lab experiments is its specificity for certain signaling pathways, which allows researchers to study the effects of inhibiting or activating these pathways in a controlled manner. Additionally, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide A has been shown to have low toxicity in animals, which makes it a promising candidate for further research. However, one limitation of using 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide A in lab experiments is its limited solubility in water, which can make it difficult to administer to animals or cells.

Future Directions

There are many potential future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide A. In cancer research, future studies could focus on the use of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide A in combination with other cancer treatments to enhance their effectiveness. In neurodegenerative disease research, future studies could focus on the long-term effects of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide A on cognitive function and neuronal damage. In metabolic disorder research, future studies could focus on the use of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide A in combination with lifestyle interventions such as diet and exercise to improve metabolic health. Additionally, future studies could focus on developing new formulations of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide A with improved solubility and bioavailability.

Synthesis Methods

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide A can be synthesized using a multi-step process that involves the reaction of various starting materials. The exact synthesis method is proprietary information and is not publicly available.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide A has been used in a variety of scientific research applications, including cancer research, neurodegenerative disease research, and metabolic disorder research. In cancer research, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide A has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neurodegenerative disease research, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide A has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of neurodegenerative diseases such as Alzheimer's disease. In metabolic disorder research, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide A has been shown to improve glucose tolerance and insulin sensitivity, which are both important factors in the development of metabolic disorders such as type 2 diabetes.

properties

Molecular Formula

C23H20ClN3O4

Molecular Weight

437.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

InChI

InChI=1S/C23H20ClN3O4/c1-13-9-16(10-14(2)21(13)24)30-12-20(28)26-17-11-15(6-7-18(17)29-3)23-27-22-19(31-23)5-4-8-25-22/h4-11H,12H2,1-3H3,(H,26,28)

InChI Key

WKJWTSXOEVHVKE-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC

Origin of Product

United States

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